N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
Overview
Description
N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is an organic compound with the molecular formula C10H22N2. It is a diamine derivative of cyclohexane, characterized by the presence of two methyl groups attached to each nitrogen atom. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs under basic conditions, using a solvent like tetrahydrofuran or ethanol. The reaction is carried out at elevated temperatures to ensure complete methylation of the amine groups .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction conditions can further enhance the production process. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: This compound is structurally similar but has a different backbone, leading to distinct chemical properties and applications.
N1,N2-Dimesitylethane-1,2-diamine: Another related compound with mesityl groups attached to the nitrogen atoms, offering unique steric and electronic properties.
(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine: A stereoisomer of the compound with different spatial arrangement, affecting its reactivity and interactions.
Uniqueness: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine stands out due to its specific cyclohexane backbone and the presence of four methyl groups, which impart unique steric and electronic properties. These characteristics make it particularly valuable in applications requiring specific ligand properties and reactivity .
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHRQOLYEZAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338853 | |
Record name | 1,2-Cyclohexanediamine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53152-68-4, 38383-49-2 | |
Record name | 1,2-Cyclohexanediamine, N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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